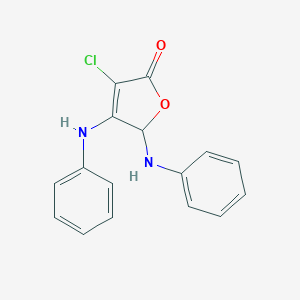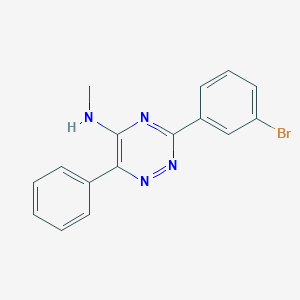![molecular formula C16H21NO B259101 N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide, commonly known as PHC or PHC-7, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHC-7 belongs to the class of bicyclic compounds and has a unique structure that gives it distinct properties.
Mecanismo De Acción
The mechanism of action of PHC-7 involves its interaction with various molecular targets in the body, including receptors, enzymes, and ion channels. PHC-7 has been shown to bind to the NMDA receptor and modulate its activity, leading to enhanced synaptic plasticity and memory formation. PHC-7 also inhibits the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PHC-7 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that PHC-7 can enhance synaptic plasticity and memory formation by modulating the activity of the NMDA receptor. In vivo studies have shown that PHC-7 can inhibit the growth of cancer cells and induce apoptosis by inhibiting the activity of CDKs. PHC-7 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHC-7 has several advantages for lab experiments, including its unique structure, which gives it distinct properties, and its potential therapeutic applications in various fields. However, there are also limitations to using PHC-7 in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on PHC-7, including:
1. Investigating the potential therapeutic applications of PHC-7 in other fields, such as cardiovascular disease and metabolic disorders.
2. Developing more efficient synthesis methods for PHC-7 to improve its yield and purity.
3. Investigating the pharmacokinetics and pharmacodynamics of PHC-7 in vivo to determine its optimal dosing and administration.
4. Identifying the molecular targets of PHC-7 and elucidating its mechanism of action in more detail.
5. Developing analogs of PHC-7 with improved properties, such as higher solubility and lower toxicity.
Conclusion:
In conclusion, PHC-7 is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHC-7 has a unique structure that gives it distinct properties, and it has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Further research is needed to fully elucidate the mechanism of action of PHC-7 and to identify its potential therapeutic applications in other fields.
Métodos De Síntesis
The synthesis of PHC-7 involves the reaction of 1-phenylethylamine with bicyclo[4.1.0]heptan-7-one in the presence of a reducing agent. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then reduced to form PHC-7. The yield of PHC-7 can be improved by optimizing the reaction conditions, such as the choice of reducing agent and reaction temperature.
Aplicaciones Científicas De Investigación
PHC-7 has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PHC-7 has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in learning and memory. PHC-7 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
Nombre del producto |
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-11(12-7-3-2-4-8-12)17-16(18)15-13-9-5-6-10-14(13)15/h2-4,7-8,11,13-15H,5-6,9-10H2,1H3,(H,17,18) |
Clave InChI |
BWSJVURPHFFHSN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C3C2CCCC3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2C3C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)

![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)